molecular formula C19H14FN3O3S2 B2712066 2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850916-01-7

2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2712066
CAS No.: 850916-01-7
M. Wt: 415.46
InChI Key: KDFHFOVIZBSZQR-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetically designed small molecule belonging to the thienopyrimidine chemical class, which has demonstrated significant potential in various therapeutic research areas. The core thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets. This specific compound features a 4-fluorobenzylthio moiety at the 2-position and a 4-nitrophenyl group at the 3-position, modifications that are strategically intended to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability. Thienopyrimidine derivatives have shown promising research value as inhibitors of key biological pathways. Recent studies highlight that analogous compounds are being investigated as potent, selective inhibitors of epidermal growth factor receptor (EGFR) kinases , including resistant mutants like EGFRL858R/T790M, which are critical targets in oncology research for non-small cell lung cancer (NSCLC) . Furthermore, the thienopyrimidine core is a recognized pharmacophore in infectious disease research, with closely related compounds exhibiting inhibitory activity against the respiratory complex I in Helicobacter pylori , identifying NuoD as a putative target and suggesting potential for narrow-spectrum antibacterial development . Other research avenues for this chemical series include their evaluation as dual-stage antiplasmodial agents targeting both the erythrocytic and hepatic stages of Plasmodium parasites, indicating potential application in antimalarial drug discovery . The structural features of this compound make it a valuable chemical tool for researchers exploring structure-activity relationships (SAR), hit-to-lead optimization, and mechanism of action studies in these fields. This product is provided for chemical and biological research purposes. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c20-13-3-1-12(2-4-13)11-28-19-21-16-9-10-27-17(16)18(24)22(19)14-5-7-15(8-6-14)23(25)26/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHFOVIZBSZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno-pyrimidine derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H15FN2O2S\text{C}_{17}\text{H}_{15}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thieno[3,2-d]pyrimidin core substituted with a 4-fluorobenzyl thio group and a 4-nitrophenyl moiety. The presence of these functional groups is believed to influence its biological activity.

Research indicates that compounds similar to 2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many thienopyrimidine derivatives exhibit inhibitory effects on specific enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting an ability to disrupt bacterial cell functions.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cell proliferation in cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial properties of thienopyrimidine derivatives against several bacterial strains. The results indicated that 2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibited significant activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (breast)15.5 ± 1.0
A549 (lung)22.8 ± 1.5
HCT116 (colon)18.0 ± 0.5

These results indicate promising anticancer activity and warrant further investigation into its mechanism of action.

Case Studies

  • Case Study on Antimicrobial Resistance : A recent study explored the effectiveness of thienopyrimidine derivatives in overcoming antibiotic resistance in Staphylococcus aureus. The compound was found to enhance the efficacy of traditional antibiotics when used in combination therapies.
  • Case Study on Cancer Treatment : In a preclinical model of breast cancer, treatment with 2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one resulted in significant tumor regression compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment protocols.

Comparison with Similar Compounds

Key Observations:

Fluorine at the benzyl position (4- vs. 2- in ) may alter steric and electronic profiles, affecting target binding .

Solubility and Stability :

  • The nitro group increases polarity, likely reducing lipophilicity compared to methyl (logP ~2.5 vs. ~3.5 for ). However, the 4-fluorobenzylthio group may counterbalance this by improving membrane permeability .
  • Hydroxyl groups in compound 3b significantly raise melting points (303–304°C), suggesting strong intermolecular hydrogen bonding, whereas the target’s nitro group may favor π-π stacking.

Synthetic Accessibility :

  • Derivatives with methyl or methoxy groups (e.g., 3a ) are synthesized via alkylation (48% yield) or demethylation (57% yield), whereas introducing nitro groups typically requires nitration under controlled conditions, which may lower yields.

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